5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted with a carbonitrile group at position 4, a 4-(pyrrolidine-1-sulfonyl)phenyl group at position 2, and a [(2H-1,3-benzodioxol-5-yl)methyl]amino moiety at position 3. The benzodioxol group is associated with enhanced bioavailability and receptor binding in medicinal chemistry, while the pyrrolidine sulfonyl group may improve solubility and pharmacokinetic properties . The carbonitrile group is a common pharmacophore in agrochemicals and pharmaceuticals, influencing electronic properties and metabolic stability .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c23-12-18-22(24-13-15-3-8-19-20(11-15)30-14-29-19)31-21(25-18)16-4-6-17(7-5-16)32(27,28)26-9-1-2-10-26/h3-8,11,24H,1-2,9-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQSZPPHKGHDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC5=C(C=C4)OCO5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the esterification of 3,4-(methylenedioxy)phenylacetic acid.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of a pyrrolidine derivative.
Construction of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving appropriate precursors.
Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving palladium-catalyzed cross-coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting cyclooxygenase (COX) enzymes .
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes. By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . Additionally, the compound’s cytotoxic properties are attributed to its ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or heterocyclic cores. Below is a detailed analysis:
Pyrimidine- and Thiazole-Based Carbonitriles
- Compound 3 (): Structure: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile. Key Features: Pyrimidine core with a thiazole substituent and phenolic amino group. The thiazole ring introduces sulfur-based interactions, absent in the oxazole-based target .
- Compound 4 (): Structure: 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile. Key Features: Morpholinosulfonyl substituent instead of pyrrolidine sulfonyl. Comparison: The morpholine sulfonyl group in Compound 4 provides distinct solubility and steric effects compared to the pyrrolidine sulfonyl group in the target compound. Morpholine’s oxygen atom may increase hydrophilicity, whereas pyrrolidine’s nitrogen could enhance basicity .
Pyrazole- and Pyranopyrazole-Based Carbonitriles
- Compound [1] (): Structure: 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Key Features: Pyranopyrazole fused ring system with methoxyphenyl and carbonitrile groups. Comparison: The fused pyranopyrazole system in Compound [1] offers rigidity and planar geometry, contrasting with the flexible benzodioxolmethylamino group in the target compound. This difference may influence binding to flat vs. pocket-shaped active sites .
- Fipronil (): Structure: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile. Key Features: Pyrazole core with trifluoromethyl sulfinyl and carbonitrile groups. Comparison: Fipronil’s trifluoromethyl groups enhance insecticidal activity via hydrophobic interactions, whereas the target compound’s benzodioxol group is more common in CNS-targeting drugs, suggesting divergent applications .
Sulfonyl-Containing Heterocycles
- Compound in : Structure: 2-{[3-(4-Acetyl-1,4-diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]-5-pyrimidinecarbonitrile. Key Features: Diazepane-acetyl substituent and thiazolylpyrimidine core. Comparison: The diazepane group introduces a seven-membered ring with acetyl functionality, offering conformational flexibility absent in the target compound’s pyrrolidine sulfonyl group. This may affect metabolic stability and off-target interactions .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves multi-component reactions (similar to ) for oxazole formation, followed by sulfonylation and benzodioxolmethylamination .
- Metabolic Stability: The carbonitrile group in the target compound may reduce oxidative metabolism compared to ester or amide-containing analogs, as seen in pyranopyrazole derivatives .
Biological Activity
The compound 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and possible therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a benzodioxole moiety, an oxazole ring, and a pyrrolidine sulfonyl group. The structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various derivatives related to the oxazole structure. Compounds with similar scaffolds have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, one study demonstrated that a related oxazole compound exhibited a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Staphylococcus aureus and Bacillus subtilis, indicating significant antibacterial potential .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-... | TBD | TBD |
| Related Oxazole Compound | 62.5 | Staphylococcus aureus |
| N-acyl-α-amino Ketone (Compound 2) | 500 | Enterococcus faecium |
Cytotoxicity
The cytotoxicity of the compound has not been extensively studied; however, related compounds have shown low toxicity profiles in preliminary assays. For example, compounds derived from similar structures were evaluated for their cytotoxic effects on human cell lines and were found to exhibit minimal toxicity while retaining antibacterial activity .
Case Studies
A notable case study involved the synthesis and evaluation of various oxazole derivatives for their biological activities. The study highlighted that modifications to the phenyl moiety significantly affected the antimicrobial efficacy and toxicity profiles of the compounds . The introduction of different substituents on the oxazole ring was also explored to optimize the biological activity further.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its activity may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways critical for bacterial survival.
Future Directions
Further research is required to explore:
- Structure-Activity Relationships (SAR) : Investigating how variations in chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Mechanistic Studies : Elucidating the precise mechanisms through which these compounds exert their effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
